2-Nitrophenyl EGTA

Descripción general

Descripción

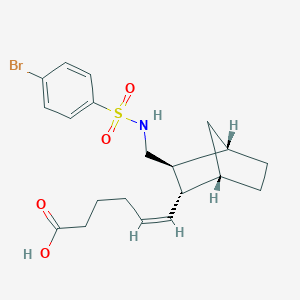

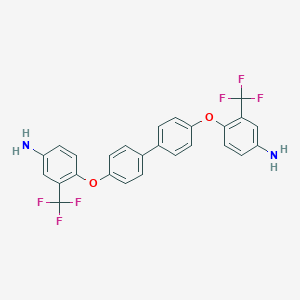

2-Nitrophenyl EGTA is a photolabile chelator that selectively binds calcium ions with high affinity and releases them rapidly upon photolysis. This compound is an ortho-nitrophenyl derivative of ethylene glycol tetraacetic acid (EGTA) and is widely used in scientific research due to its ability to control calcium ion concentrations with high spatial and temporal resolution .

Métodos De Preparación

2-Nitrophenyl EGTA is synthesized through a multi-step process that involves the derivatization of EGTA with ortho-nitrophenyl groups. The synthesis typically involves the following steps :

Esterification: Ortho-nitrophenylacetic acid is esterified with ethanol in the presence of a catalyst such as p-toluenesulfonic acid.

Bromination: The ester is then brominated to form ortho-nitrophenylbromoacetic acid ethyl ester.

Coupling: The brominated ester is coupled with EGTA under basic conditions to form the final product, this compound.

The overall yield of this synthesis is approximately 24%, and the process requires careful control of reaction conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

2-Nitrophenyl EGTA undergoes photolysis upon exposure to ultraviolet radiation (approximately 350 nm), resulting in the cleavage of the nitrophenyl group and the release of calcium ions . The major products formed from this reaction are iminodiacetic acid derivatives with low calcium affinity . This photolysis reaction is highly efficient, with a quantum yield of 0.23 in the presence of calcium ions .

Aplicaciones Científicas De Investigación

2-Nitrophenyl EGTA is extensively used in scientific research due to its ability to precisely control calcium ion concentrations. Some of its key applications include :

Neuroscience: Studying calcium-dependent processes such as neurotransmitter release, synaptic plasticity, and neuronal signaling.

Muscle Physiology: Investigating the role of calcium ions in muscle contraction and relaxation.

Cell Biology: Examining calcium signaling pathways and their role in cellular processes such as exocytosis, apoptosis, and cell division.

Biochemistry: Analyzing enzyme activities and protein interactions that are regulated by calcium ions.

Mecanismo De Acción

The mechanism of action of 2-Nitrophenyl EGTA involves its ability to bind calcium ions with high affinity and release them rapidly upon photolysis. The compound has a dissociation constant (Kd) of 80 nM for calcium ions and 9 mM for magnesium ions . Upon exposure to ultraviolet light, the nitrophenyl group is cleaved, resulting in the release of calcium ions and the formation of iminodiacetic acid derivatives with low calcium affinity . This rapid release of calcium ions allows for precise control of calcium-dependent processes in various biological systems .

Comparación Con Compuestos Similares

2-Nitrophenyl EGTA is unique among calcium chelators due to its high selectivity for calcium ions and its rapid release upon photolysis. Similar compounds include :

DM-nitrophen: Another photolabile calcium chelator with similar properties but different photolysis kinetics.

NPE-caged ATP: A photolabile compound used to study ATP-dependent processes.

CMNB-caged carboxyfluorescein: A caged fluorescent dye used for imaging calcium dynamics.

Compared to these compounds, this compound offers a higher photochemical yield and greater selectivity for calcium ions, making it a valuable tool for studying calcium-dependent processes with high precision .

Propiedades

IUPAC Name |

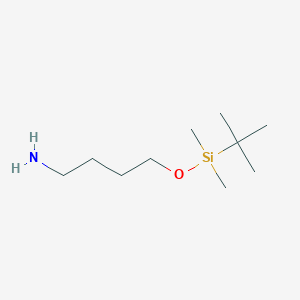

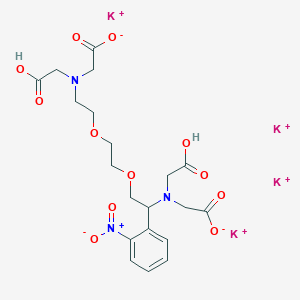

tetrapotassium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZDGCQSBBSEHV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25K4N3O12+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238073-40-0 | |

| Record name | 2-Nitrophenyl-EGTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238073400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.